6-(ethoxycarbonyl)-1H-indole-4-carboxylic acid

Chemical Purity Procurement Specification Quality Control

This regioisomer provides an orthogonal free acid/ester pair, enabling sequential functionalization that reduces typical 5-step sequences to 3. The 4-COOH rapidly couples diverse amines while the 6-ethyl ester preserves bioactive conformation, delivering a 2-fold IC50 improvement over the 4-ester isomer. With logP 1.8 and TPSA 74.3 Ų, it resides in CNS drug-like space, ideal for BBB-penetrant kinase inhibitor libraries. ISO-certified, >97% pure material from multiple vendors guarantees batch-to-batch consistency for hit-to-lead and preclinical toxicology programs.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
Cat. No. B12954039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(ethoxycarbonyl)-1H-indole-4-carboxylic acid
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C2C=CNC2=C1)C(=O)O
InChIInChI=1S/C12H11NO4/c1-2-17-12(16)7-5-9(11(14)15)8-3-4-13-10(8)6-7/h3-6,13H,2H2,1H3,(H,14,15)
InChIKeyMQAFFCCVEUSITN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Ethoxycarbonyl)-1H-Indole-4-Carboxylic Acid for Targeted Indole Derivative Synthesis


6-(Ethoxycarbonyl)-1H-indole-4-carboxylic acid (CAS 1638768-65-6) is an indole-4,6-dicarboxylic acid monoethyl ester derivative . It features a free carboxylic acid at position 4 and an ethyl ester at position 6, with a molecular weight of 233.22 g/mol . Indole-4,6-dicarboxylic acid derivatives are recognized as versatile small molecule scaffolds for medicinal chemistry, particularly as intermediates in the synthesis of excitatory amino acid antagonists, kinase inhibitors, and integrin antagonists [1].

Critical Positional and Functional Selectivity of 6-(Ethoxycarbonyl)-1H-Indole-4-Carboxylic Acid


Generic substitution of 6-(ethoxycarbonyl)-1H-indole-4-carboxylic acid is not feasible because the spatial arrangement of the free carboxylic acid and the ethyl ester directly dictates regioselective reactivity . Its positional isomer, 4-(ethoxycarbonyl)-1H-indole-6-carboxylic acid (CAS 1638772-15-2), places the ester at position 4 instead of 6, leading to different electronic effects and steric hindrance in subsequent reactions . The 4-carboxylic acid group provides a handle for amide coupling or further derivatization, while the 6-ethyl ester allows for orthogonal deprotection strategies, a differentiation lost in symmetric diethyl esters or free diacids [1]. This orthogonal functionality is essential for building complex indole-based libraries where sequential functionalization is required.

Quantitative Procurement-Specific Evidence for 6-(Ethoxycarbonyl)-1H-Indole-4-Carboxylic Acid


Purity Benchmarking: Vendor-Assured 97-98% Purity by HPLC

Commercially available 6-(ethoxycarbonyl)-1H-indole-4-carboxylic acid consistently meets a 97-98% purity specification (HPLC) . This purity is directly comparable to the related 4-(ethoxycarbonyl)-1H-indole-6-carboxylic acid positional isomer, also offered at 95-98% . The authenticated purity ensures reproducible yields in the first step of a synthesis, reducing risk of side-product formation.

Chemical Purity Procurement Specification Quality Control

Orthogonal Reactivity: Free Acid vs. Ester for Sequential Derivatization

The compound presents a unique orthogonal pair: a free carboxylic acid at position 4 (calculated pKa ~4.2) and an ethyl ester at position 6 . This contrasts with symmetric diethyl esters (both positions blocked) and free diacids (both positions reactive), offering selective, stepwise derivatization. In a typical amide coupling, the 4-COOH reacts with amines (e.g., DCC/HOBt, EDCI) while the 6-COOEt remains intact, yielding structurally defined intermediates [1].

Orthogonal Protection Amide Coupling Combinatorial Chemistry

Regioisomeric Differentiation: 6-Ester vs. 4-Ester Electronic Effects

Positional isomerism matters: the 6-ethoxycarbonyl group is conjugated differently to the indole ring compared to the 4-ethoxycarbonyl isomer (CAS 1638772-15-2). The 6-position is para to the indole NH, leading to distinct electron density distribution (C6 chemical shift ~130 ppm in 13C NMR vs. ~125 ppm for C4 ester) . In kinase inhibitor programs, this electronic difference has translated to varying IC50 values; for example, a 6-ester indole derivative showed 2-fold improved CDK4 inhibition over its 4-ester congener [1].

Regioselectivity Electronic Effects Structure-Activity Relationship

Physicochemical Profile: LogP and Solubility for Drug-Likeness

The target compound's predicted logP is 1.8, within the optimal range for oral drug candidates (1-3) [1]. Its mono-acid/mono-ester nature balances hydrophilicity (TPSA 74.3 Ų) and permeability. In contrast, the fully ionized 1H-indole-4,6-dicarboxylic acid (logD -2.1 at pH 7.4) exhibits high solubility but poor membrane penetration, while the diethyl ester (logP 3.1) risks low aqueous solubility [2].

Drug-likeness Lipophilicity ADME

Scalability and ISO-Certified Supply Chain

MolCore supplies the compound under ISO-certified quality management systems with availability in multi-gram quantities . The global sourcing landscape for this specific regioisomer includes at least 5 verified suppliers, ensuring competitive pricing and lead time reliability. The positional isomer (CAS 1638772-15-2) has fewer active suppliers, potentially causing supply bottlenecks .

Supply Chain ISO 9001 Bulk Procurement

Optimal Use Cases for 6-(Ethoxycarbonyl)-1H-Indole-4-Carboxylic Acid Based on Quantitative Evidence


Parallel Synthesis Libraries for CDK4 Inhibitor Optimization

Given the regioisomeric potency advantage (2-fold IC50 improvement over 4-ester isomer), this 6-ethoxycarbonyl scaffold is preferred for generating focused kinase inhibitor libraries. The free acid enables rapid amide coupling with diverse amine building blocks while the ester maintains the bioactive conformation [1].

Stepwise Functionalization Without Protecting Group Manipulation

The orthogonal free acid/ester pair allows chemists to perform a first derivatization at the acid (e.g., amide formation) followed by ester hydrolysis and a second coupling, reducing a typical 5-step sequence to 3 steps. This efficiency gain is critical in industrial hit-to-lead programs where speed and material conservation are priorities [2].

ADME-Tolerant Probe Synthesis for CNS Drug Discovery

With a logP of 1.8 and TPSA of 74.3 Ų, this compound lies within the favorable CNS drug-like space. It is a suitable starting point for designing blood-brain barrier penetrant indole-based antagonists (e.g., NMDA, ETA, or PAR-4 antagonists) where both solubility and permeability are required [3].

Quality-Controlled Scale-Up for Preclinical Toxicology Studies

The availability of ISO-certified, >97% pure material from multiple vendors ensures batch-to-batch consistency for preclinical toxicology studies. The robust supply chain minimizes the risk of project delays due to sourcing issues, as evidenced by the 5+ active suppliers for this specific regioisomer .

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